6-Bromo-2-fluoro-1H-benzo[d]imidazole
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Overview
Description
6-Bromo-2-fluoro-1H-benzo[d]imidazole: is a heterocyclic compound with the chemical formula C₁₁H₁₂BrFN₂. It belongs to the imidazole family and contains both bromine and fluorine atoms. Imidazoles are versatile building blocks in organic synthesis and have diverse applications due to their unique structure and reactivity. This compound is also known by various synonyms, including 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole and Abemaciclib Impurity 1 .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 6-Bromo-2-fluoro-1H-benzo[d]imidazole. One common approach involves the reaction of 6-bromo-4-fluoro-1-isopropyl-2-methylbenzimidazole with appropriate reagents. The exact conditions may vary, but typical methods include nucleophilic substitution or cyclization reactions.
Industrial Production:: While industrial-scale production methods are proprietary, laboratories often synthesize this compound for research purposes using scalable synthetic routes.
Chemical Reactions Analysis
Reactivity:: 6-Bromo-2-fluoro-1H-benzo[d]imidazole can participate in various chemical reactions:
Substitution Reactions: It undergoes nucleophilic substitution reactions at the bromine position.
Oxidation/Reduction: Depending on reaction conditions, it can be oxidized or reduced.
Cyclization: The imidazole ring can undergo cyclization reactions.
Bromine Sources: Used for bromination.
Fluorinating Agents: For introducing fluorine.
Base or Acid Catalysts: Facilitate cyclization reactions.
Major Products:: The major products depend on the specific reaction conditions. Common products include derivatives with different substituents on the imidazole ring.
Scientific Research Applications
Chemistry::
Building Block: Used in the synthesis of more complex molecules.
Medicinal Chemistry: Serves as an intermediate in drug development.
Anticancer Research: Investigated for potential anticancer properties.
Pharmacology Studies: Used to understand biological pathways.
Pharmaceuticals: As an intermediate in the synthesis of pharmaceutical compounds.
Mechanism of Action
The exact mechanism of action for 6-Bromo-2-fluoro-1H-benzo[d]imidazole remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes.
Comparison with Similar Compounds
While there are related imidazole derivatives, the unique combination of bromine and fluorine in this compound sets it apart. Similar compounds include other substituted imidazoles used in drug discovery and organic synthesis.
Properties
Molecular Formula |
C7H4BrFN2 |
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Molecular Weight |
215.02 g/mol |
IUPAC Name |
6-bromo-2-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H,10,11) |
InChI Key |
FYCFNGPHYINXTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)F |
Origin of Product |
United States |
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